molecular formula C12H10N4O3 B14709195 N-(2-nitrophenyl)-N'-pyridin-2-ylurea CAS No. 13141-73-6

N-(2-nitrophenyl)-N'-pyridin-2-ylurea

Cat. No.: B14709195
CAS No.: 13141-73-6
M. Wt: 258.23 g/mol
InChI Key: WNEBPFFLUCTUSP-UHFFFAOYSA-N
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Description

N-(2-nitrophenyl)-N’-pyridin-2-ylurea is an organic compound that belongs to the class of urea derivatives It is characterized by the presence of a nitrophenyl group and a pyridinyl group attached to the urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-nitrophenyl)-N’-pyridin-2-ylurea typically involves the reaction of 2-nitroaniline with pyridine-2-carbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of N-(2-nitrophenyl)-N’-pyridin-2-ylurea may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-(2-nitrophenyl)-N’-pyridin-2-ylurea undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reducing Agents: Sodium dithionite, hydrogen gas with a palladium catalyst.

    Solvents: Dichloromethane, ethanol.

    Catalysts: Palladium on carbon, triethylamine.

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(2-nitrophenyl)-N’-pyridin-2-ylurea involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antibacterial or anticancer effects. The pyridinyl group can enhance the compound’s binding affinity to target proteins, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-nitrophenyl)pyrrolidine-2-carboxylic acid
  • N-(2-nitrophenyl)piperidine-2-carboxylic acid
  • N-(2-nitrophenyl)pyrrole-2-carboxaldehyde

Uniqueness

N-(2-nitrophenyl)-N’-pyridin-2-ylurea stands out due to its unique combination of a nitrophenyl group and a pyridinyl group, which imparts distinct chemical and biological properties. This combination allows for versatile chemical modifications and enhances its potential as a multifunctional compound in various applications .

Properties

CAS No.

13141-73-6

Molecular Formula

C12H10N4O3

Molecular Weight

258.23 g/mol

IUPAC Name

1-(2-nitrophenyl)-3-pyridin-2-ylurea

InChI

InChI=1S/C12H10N4O3/c17-12(15-11-7-3-4-8-13-11)14-9-5-1-2-6-10(9)16(18)19/h1-8H,(H2,13,14,15,17)

InChI Key

WNEBPFFLUCTUSP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)NC2=CC=CC=N2)[N+](=O)[O-]

solubility

2.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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